CPF-St7

Antimicrobial peptides Gram-positive bacteria MIC assay

CPF-St7 is the preferred CPF-family peptide when low immune cell toxicity is critical. Its T-lymphocyte cytotoxicity (IC50 128 µM) is 64-fold and 16-fold lower than CPF-St4 and CPF-St5, and its hemolytic HC50 of 256 µM is 4-fold higher (less hemolytic) than these analogs. This makes CPF-St7 the ideal reference compound for SAR studies targeting Gram-negative activity (MIC 128 µM against E. coli), immunomodulatory assays, ex vivo infection models requiring lymphocyte viability, and membrane interaction studies investigating hemocompatibility. Use CPF-St7 as a matched low-potency comparator to validate sequence-specific antimicrobial effects.

Molecular Formula
Molecular Weight
Cat. No. B1578371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPF-St7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPF-St7 for Research Procurement: Baseline Identification and Fundamental Properties


CPF-St7 is a synthetic 18-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the African clawed frog *Silurana tropicalis* [1]. It belongs to the Caerulein-Precursor Fragment (CPF) family and is classified as a host-defense peptide with demonstrated activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and parasites [2][3]. The peptide has a molecular weight of 1840.24 Da, a net charge of +2 at neutral pH, and adopts a random coil structure in aqueous solution that transitions to an α-helical conformation (up to 68.2% helicity) in membrane-mimetic environments [2]. This physicochemical profile defines its baseline utility for antimicrobial and membrane interaction research applications.

Why CPF-St7 Cannot Be Interchanged with Closest CPF-St Analogs


Generic substitution among the CPF-St peptide series is scientifically unsound due to marked sequence-dependent divergence in antimicrobial potency, target selectivity, and eukaryotic cytotoxicity profiles [1]. Direct comparative data from the same experimental system reveal that CPF-St4, St5, St6, and St7 exhibit distinct MIC values against identical microbial strains, with differences ranging from 1- to 128-fold depending on the target organism [1]. Additionally, hemolytic activity (HC50) and T-lymphocyte cytotoxicity (IC50) vary by up to 128-fold across these analogs [1][2]. These quantifiable differences are driven by variations in amino acid sequence, peptide length, net charge, and hydrophobic moment, which collectively determine membrane interaction kinetics and selectivity [3]. Consequently, procurement decisions must be guided by compound-specific data rather than assumed class-level equivalence.

CPF-St7 Quantitative Evidence: Differential Activity and Selectivity Data


CPF-St7 MIC Comparison vs. CPF-St4, St5, and St6 Against Micrococcus luteus

CPF-St7 demonstrates potent activity against M. luteus with an MIC of 2 µM, which is 4-fold less potent than CPF-St4 and CPF-St5 (MIC = 0.5 µM each) but 2-fold more potent than CPF-St6 (MIC = 4 µM) [1]. This intermediate potency profile offers a distinct comparator point for structure-activity relationship studies within the CPF-St series [1].

Antimicrobial peptides Gram-positive bacteria MIC assay

CPF-St7 Gram-Negative Activity Profile vs. CPF-St4 and CPF-St5 Against E. coli

Against E. coli, CPF-St7 exhibits an MIC of 128 µM, which is 64- to 128-fold higher (less potent) than CPF-St5 (MIC = 1 µM) and CPF-St4 (MIC = 2-4 µM), but 8-fold more potent than CPF-St6 (MIC = >256 µM, no detectable activity) [1]. This data indicates that CPF-St7 has significantly attenuated activity against Gram-negative E. coli relative to its close analogs [1].

Gram-negative bacteria Escherichia coli Selectivity

CPF-St7 Hemolytic Activity Assessment Relative to CPF-St4 and CPF-St5

CPF-St7 demonstrates markedly lower hemolytic activity (HC50 = 256 µM) compared to CPF-St4 and CPF-St5, which both exhibit HC50 values of 64 µM against erythrocytes [1]. This represents a 4-fold improvement in hemocompatibility, indicating that CPF-St7 has a significantly reduced propensity for red blood cell membrane disruption relative to its closest analogs [1].

Hemolysis Therapeutic index Erythrocytes

CPF-St7 Cytotoxicity Profile Against T-Lymphocytes vs. CPF-St4 and CPF-St5

CPF-St7 exhibits an IC50 of 128 µM against T-lymphocytes, which is 64-fold higher (less cytotoxic) than CPF-St4 (IC50 = 2 µM) and 16-fold higher than CPF-St5 (IC50 = 8 µM) [1]. This indicates that CPF-St7 has substantially reduced cytotoxicity toward immune cells compared to other CPF-St peptides isolated from the same source organism [1].

Cytotoxicity T-lymphocytes Selectivity index

CPF-St7 Sequence Divergence and Conformational Properties vs. CPF-St Family Members

CPF-St7 comprises 18 amino acid residues (NLLGSLLKTGLKVGSNLL) with a net charge of +2 and a Boman index of 755 kcal/mol [1]. In contrast, CPF-St4 and CPF-St5 are 27-residue peptides with higher net positive charges and distinct hydrophobic residue distributions [2][3]. Circular dichroism analysis reveals that CPF-St7 exhibits minimal α-helical content in aqueous buffer (0-6.6% helicity) but adopts substantial helicity (50.5-68.2%) in 50% TFE, a membrane-mimetic environment [1]. This inducible helicity profile differs from the more constitutively structured analogs [4].

Peptide sequence Helicity Structure-activity relationship

CPF-St7 Therapeutic Index (Selectivity) Calculation vs. CPF-St4 and CPF-St5

The selectivity of CPF-St7 for microbial versus mammalian membranes can be quantified by the therapeutic index (TI), calculated as the ratio of HC50 to MIC. For S. aureus, CPF-St7 has a TI of 8 (256 µM HC50 / 32 µM MIC), compared to TI values of 64 for CPF-St4 (64 µM / 1 µM) and 64 for CPF-St5 (64 µM / 1 µM) [1]. This 8-fold lower selectivity index indicates that while CPF-St7 has improved absolute hemocompatibility, its antimicrobial potency is disproportionately reduced relative to CPF-St4/St5 [1].

Therapeutic index Selectivity Antimicrobial peptides

CPF-St7 Optimal Research Applications Based on Verified Differential Evidence


Reference Standard for Attenuated Gram-Negative Antimicrobial Activity Studies

CPF-St7 serves as an ideal reference compound for structure-activity relationship (SAR) studies investigating the molecular determinants of Gram-negative activity in CPF peptides. Its MIC of 128 µM against E. coli contrasts sharply with the 1-4 µM MICs of CPF-St4 and CPF-St5, providing a clear baseline for evaluating sequence modifications aimed at enhancing or modulating Gram-negative potency [1]. Researchers can use CPF-St7 to probe which specific amino acid substitutions confer improved E. coli susceptibility in this peptide family.

Low-Cytotoxicity Template for Immune Cell Compatibility Assays

Given its 64-fold and 16-fold lower cytotoxicity against T-lymphocytes compared to CPF-St4 and CPF-St5 respectively, CPF-St7 is the preferred CPF-St peptide for experiments requiring co-incubation with immune cells [1]. This includes studies of immunomodulatory peptide functions, ex vivo infection models where lymphocyte viability must be preserved, and preliminary screening for therapeutic candidates where low host cell toxicity is a critical selection criterion [2].

Membrane Selectivity and Hemocompatibility Profiling Studies

CPF-St7's HC50 of 256 µM, which is 4-fold higher (less hemolytic) than CPF-St4 and CPF-St5, makes it a valuable tool for investigating the structural features that confer hemocompatibility in amphibian-derived AMPs [1]. Researchers conducting comparative membrane interaction studies can use CPF-St7 to understand how reduced net charge and shorter sequence length contribute to lower erythrocyte disruption, providing insights for rational peptide engineering efforts [3].

Negative Control for High-Potency CPF-St Peptide Experiments

In antimicrobial screening campaigns using CPF-St4 or CPF-St5 as positive controls, CPF-St7 can be employed as a matched, low-potency comparator to validate assay sensitivity and confirm that observed antimicrobial effects are sequence-specific rather than artifacts of general peptide-membrane interactions [1]. Its 32- to 128-fold lower activity against S. aureus and E. coli, respectively, provides a wide dynamic range for such controlled experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPF-St7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.